1-(4-Methoxyphenyl)piperidin-4-one
Overview
Description
1-(4-Methoxyphenyl)piperidin-4-one, also known as MOPPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperidine derivative that is structurally similar to other psychoactive substances, such as cathinones and amphetamines. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Biological Investigation
1-(4-Methoxyphenyl)piperidin-4-one and its derivatives have been extensively studied for their potential in various pharmacological applications. Research by Mohanraj and Ponnuswamy (2017) focused on the synthesis of N-acyl derivatives of 1-(4-Methoxyphenyl)piperidin-4-one, exploring their antibacterial and antioxidant activities. They found that these compounds exhibited significant antibacterial activity against Pseudomonas sp. and Salmonella sp., and also showed promising antioxidant activities (Mohanraj & Ponnuswamy, 2017).
Stereochemistry and Biological Activity
In another study by Sakthivel and Ponnuswamy (2014), a series of N-formyl-2,6-bis(4-methoxyphenyl)piperidin-4-ones were synthesized and characterized. They examined the stereochemistry of these compounds and screened them for biological activity (Sakthivel & Ponnuswamy, 2014).
Antioxidant and Antimicrobial Potential
Harini et al. (2014) developed a novel synthesis method for 1-methylpiperidin-4-one oxime esters and assessed their antioxidant and antimicrobial properties. They found that some compounds exhibited significant antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications (Harini et al., 2014).
DNA Binding Studies
Further extending the scope, Mohanraj and Ponnuswamy (2018) synthesized derivatives of 1-(4-Methoxyphenyl)piperidin-4-one and conducted DNA binding studies. Their research indicated that these compounds possess good binding affinity with DNA, suggesting potential applications in therapeutic agents targeting genetic material (Mohanraj & Ponnuswamy, 2018).
Potential in Eradicating Bacterial Persisters
Kim et al. (2011) explored the use of a compound structurally related to 1-(4-Methoxyphenyl)piperidin-4-one, demonstrating its ability to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This indicates the potential of such compounds in addressing antibiotic resistance (Kim et al., 2011).
ConclusionThe research on 1-(4-Methoxyphenyl)piperidin-4-one and its derivatives reveals their significant potential in medicinal chemistry, particularly in the areas of antibacterial, antioxidant, and DNA-binding activities. This makes them valuable compounds for further exploration in
Scientific Research Applications of 1-(4-Methoxyphenyl)piperidin-4-one (2023 Update)
Synthesis of Piperidinium-Based Herbicidal Ionic Liquids
In 2023, Wojcieszak et al. synthesized a series of piperidinium-based herbicidal ionic liquids (HILs) with potential applications in weed control. These HILs, which include 1-(4-Methoxyphenyl)piperidin-4-one derivatives, showed significant effectiveness in wetting surfaces, indicating their potential use in agriculture (Wojcieszak et al., 2023).
Synthesis and Biological Activity of Tetrazole Derivatives
Megha et al. (2023) discussed the synthesis of 1-((2'-(2-(2-(substitutedphenyl))-2-oxoethyl)-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)piperidine-4-carboxylic acid derivatives. These compounds, which incorporate the 1-(4-Methoxyphenyl)piperidin-4-one structure, were found to exhibit promising antibacterial and anti-TB activities (Megha et al., 2023).
Advances in Piperidine Derivatives Synthesis and Applications
Frolov and Vereshchagin (2023) provided a comprehensive review of recent scientific literature on the synthesis of various piperidine derivatives, including 1-(4-Methoxyphenyl)piperidin-4-one. They highlighted the significant role these compounds play in the pharmaceutical industry, underscoring their presence in numerous classes of pharmaceuticals and their therapeutic applications (Frolov & Vereshchagin, 2023).
properties
IUPAC Name |
1-(4-methoxyphenyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12-4-2-10(3-5-12)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCJYEJFOPYGEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611726 | |
Record name | 1-(4-Methoxyphenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)piperidin-4-one | |
CAS RN |
94635-24-2 | |
Record name | 1-(4-Methoxyphenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methoxyphenyl)piperidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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